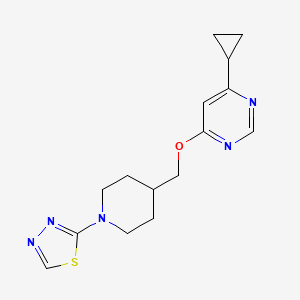
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antihypertensive and α-Blocking Activity
Research indicates that derivatives containing the thiadiazole moiety have been explored for their potential antihypertensive α-blocking activities. For instance, thiadiazolyl derivatives synthesized from starting materials like methyl 2-(thiazol-2-ylcarbamoyl)acetate have shown promising antihypertensive α-blocking activity with low toxicity, suggesting potential utility in managing hypertension through α-adrenoceptor blockade mechanisms (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anti-arrhythmic Activity
Another study focused on piperidine-based derivatives, including 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, demonstrating significant anti-arrhythmic activity. These findings highlight the potential of such compounds in the development of new treatments for arrhythmias, indicating a broad spectrum of pharmacological applications for thiadiazole derivatives (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Antimicrobial and Antibacterial Activity
Thiadiazoles and their derivatives have been extensively studied for antimicrobial and antibacterial properties. For example, 1,3,4-thiadiazoles containing piperazine nucleus synthesized through cyclization of substituted thiosemicarbazide showed moderate activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial strains (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Antitumor and Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been identified in various studies. Compounds synthesized with heterodiazole structures exhibited notable in-vitro antitumor activity against leukemia, non-small cell lung, CNS, colon, melanoma, and breast cancer cell lines. These findings underscore the potential of thiadiazole derivatives as broad-spectrum antitumor agents, opening avenues for the development of novel anticancer therapies (Taher, Georgey, & El-Subbagh, 2012).
properties
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-2-12(1)13-7-14(17-9-16-13)21-8-11-3-5-20(6-4-11)15-19-18-10-22-15/h7,9-12H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXPTZDTZSJRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NN=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


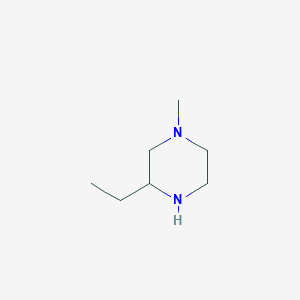
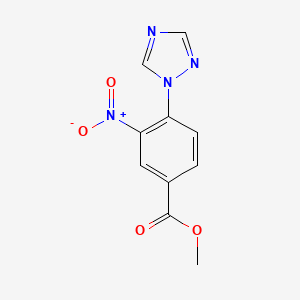
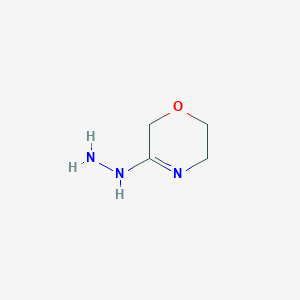
![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
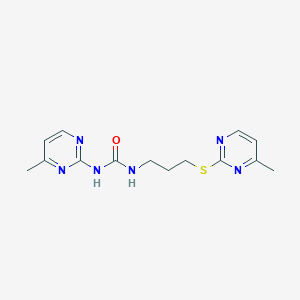
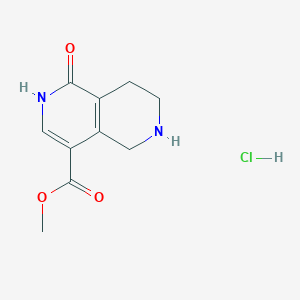
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)
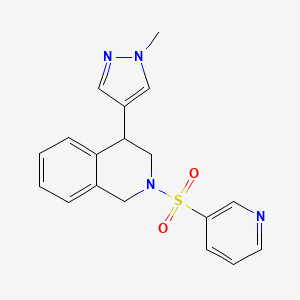
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)
![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)
![1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2391871.png)